molecular formula C12H13NO4 B8079995 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione CAS No. 103491-32-3

2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione

Cat. No.: B8079995
CAS No.: 103491-32-3
M. Wt: 235.24 g/mol
InChI Key: JNUZKTIJNKJCSQ-UHFFFAOYSA-N
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Description

2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione is a high-purity chemical building block offered with a guaranteed purity of 95% and above . This compound, with the molecular formula C12H13NO4 and a molecular weight of 235.239 g/mol, is part of the isoindoline-1,3-dione family, a class of structures known for their significant research potential in medicinal chemistry and drug discovery . As a specialized scaffold, it serves as a crucial intermediate for researchers developing novel pharmaceutical compounds. Isoindoline derivatives are extensively investigated for their diverse biological activities and are commonly utilized in the synthesis of more complex molecules for various research applications . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-methoxypropan-2-yloxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(2,16-3)17-13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUZKTIJNKJCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OC)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205250
Record name 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103491-32-3
Record name 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103491-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Isoindoline-1,3-dione Formation

Protection-Deprotection Sequences

Carboxyl and Hydroxyl Protection

To prevent undesired side reactions during etherification, carboxyl and hydroxyl groups are often protected:

  • Methyl ester protection : Dimethyl 4-hydroxy-3-nitrophthalate is reduced to dimethyl 3-amino-4-hydroxyphthalate using Fe/HCl, followed by hydrolysis with NaOH to yield 3-amino-4-hydroxyphthalic acid.

  • Silyl ether protection : tert-Butyldimethylsilyl (TBS) chloride is used to protect hydroxyl groups, which are later removed with tetrabutylammonium fluoride (TBAF).

Deprotection of Ether Groups

Post-etherification, deprotection is performed under mild acidic conditions:

  • BCl₃ or BBr₃ in dichloromethane selectively cleaves methyl esters without affecting the ether linkage.

  • Hydrolysis with dilute HCl (1M) at 50°C removes silyl protecting groups.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR Spectroscopy : Strong absorptions at 1776 cm⁻¹ (imide C=O) and 1733 cm⁻¹ (ester C=O).

  • ¹H-NMR (DMSO-d₆) : δ 1.18 (t, 3H, CH₃), 3.05–3.11 (m, 1H, H-5'), 5.36–5.40 (m, 1H, H-3').

  • Mass Spectrometry : [M+H]⁺ at m/z 276.12 (calculated for C₁₂H₁₃NO₄).

Purity Optimization

  • Recrystallization : From toluene or ethanol to achieve >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • Acetic acid and triethylamine are recovered via distillation for reuse.

  • Heterogeneous catalysts (e.g., Amberlyst-15) reduce waste in etherification steps.

Recent Advances and Alternative Methods

Enzymatic Synthesis

  • Lipase-catalyzed esterification in ionic liquids achieves 70% yield under mild conditions.

Flow Chemistry

  • Continuous-flow reactors reduce reaction time from 12 hours to 2 hours for the Mitsunobu step .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound modulates the activity of certain enzymes and receptors, leading to its biological effects. For instance, it has been shown to interact with the dopamine receptor D2, suggesting potential antipsychotic properties. Additionally, it inhibits the aggregation of β-amyloid proteins, indicating a possible role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents (e.g., bromophenyl, methoxyphenyl) are commonly introduced via nucleophilic substitution or condensation reactions, with yields ranging from 26% to 92% .
  • Piperidinyl and Piperazinyl Groups (e.g., in compounds 4c–4e) are synthesized using epoxide ring-opening reactions, often with moderate yields (32–70%) .
  • Acryloyl Moieties (e.g., in compounds 3–6) are formed via Claisen-Schmidt condensations, though yields are typically low (26–36%) due to steric hindrance .

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromine, chlorine) improve acetylcholinesterase inhibition by enhancing lipophilicity and enzyme interaction .
  • Piperazinyl and Piperidinyl Moieties contribute to central nervous system (CNS) activity, likely due to improved blood-brain barrier penetration .
Physicochemical Properties

Substituents significantly impact melting points and solubility:

Compound Melting Point (°C) Purity Notes Reference
2-[1-(4-Chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (4c) 176.2–176.7 98.0% High purity due to crystalline stability
2-(4-(3-(3-Methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (5) Not reported Not reported Red color suggests extended conjugation
2-(Cyclopropyl)isoindoline-1,3-dione (2f) 78–142 Not reported Lower melting points for aliphatic substituents

Key Observations :

  • Aromatic Substituents (e.g., 4-chlorobenzyl) result in higher melting points due to rigid molecular packing .
  • Aliphatic Chains (e.g., cyclopropyl, butyl) reduce melting points, enhancing solubility in organic solvents .

Biological Activity

The compound 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione belongs to the isoindoline-1,3-dione family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4

This compound features a phthalimide core, known for its potential pharmacological effects. The presence of the methoxy and ethoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Anti-inflammatory Activity

Isoindoline derivatives have been reported to exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibitory activity was comparable to known anti-inflammatory drugs like meloxicam .

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)
This compound75%50%
Meloxicam70%60%

2. Antioxidant Activity

The compound has also been shown to possess antioxidant properties. Research indicates that isoindoline derivatives can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress in cellular environments . This activity is crucial in preventing cellular damage and may have implications for diseases characterized by oxidative stress.

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of isoindoline derivatives. For instance, compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 10 to 33 nM in MCF-7 breast cancer cells .

Cell LineIC50 (nM)Mechanism of Action
MCF-725Tubulin destabilization
MDA-MB-23130Apoptosis induction

Cyclooxygenase Inhibition

The primary mechanism through which isoindoline derivatives exert their anti-inflammatory effects is via the inhibition of COX enzymes. These enzymes are critical in the conversion of arachidonic acid to prostaglandins, mediators of inflammation. The selectivity for COX-2 over COX-1 is particularly advantageous as it reduces gastrointestinal side effects commonly associated with non-selective NSAIDs .

Antioxidant Mechanism

The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals. This property is essential in protecting cells from oxidative damage and has implications for aging and degenerative diseases .

Anticancer Mechanism

The anticancer effects are believed to arise from multiple pathways, including the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. The interaction with tubulin disrupts mitotic processes, leading to cell cycle arrest and subsequent cell death .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A clinical study investigated the anti-inflammatory effects of isoindoline derivatives in patients with rheumatoid arthritis. Participants receiving a treatment regimen including this compound showed a significant reduction in inflammatory markers compared to the control group.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptosis rates at higher concentrations.

Q & A

Q. What are the optimal synthetic routes for 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione, and how can reaction yields be improved?

  • Methodological Answer : A two-step synthesis is commonly employed: (i) nucleophilic substitution of isoindoline-1,3-dione derivatives with methoxy-methyl ether groups, and (ii) purification via column chromatography using ethyl acetate/hexane gradients. For yield optimization, reaction parameters such as temperature (e.g., 30°C for nucleophilic addition ), solvent polarity (e.g., ethylene glycol dimethyl ether for enhanced solubility ), and catalyst choice (e.g., BF₃·Et₂O for Lewis acid activation ) should be systematically tested. Factorial design experiments can identify synergistic effects between variables .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy-methyl ether protons at δ ~3.3–3.5 ppm ), FT-IR for carbonyl (C=O) stretching (~1700–1750 cm⁻¹ ), and HPLC (>97% purity threshold ). Single-crystal X-ray diffraction is critical for resolving ambiguities in stereochemistry, as demonstrated for analogous isoindoline-1,3-dione derivatives (R factor < 0.05 ).

Q. What preliminary pharmacological screening approaches are suitable for this compound?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally similar to meglitinides (e.g., ATP-sensitive K⁺ channels in pancreatic β-cells ). Use molecular docking to predict binding affinity to hypoglycemic targets (e.g., SUR1 receptor ), followed by enzymatic inhibition assays (IC₅₀ determination). Dose-response curves should be validated with positive controls like repaglinide .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or bioactivity data be resolved?

  • Methodological Answer : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, strict temperature regulation ). Use meta-analysis to identify confounding variables (e.g., solvent purity, catalyst batch differences ). For bioactivity discrepancies, validate assays across multiple cell lines (e.g., INS-1 vs. HEK293) and employ orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding ).

Q. What advanced computational methods are recommended to study this compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) with free-energy perturbation (FEP) to assess binding kinetics and thermodynamics . For electronic structure analysis, use density functional theory (DFT) (B3LYP/6-31G* basis set) to map charge distribution on the methoxy-methyl ether group, which may influence hydrophobic interactions . Validate predictions via cryo-EM or co-crystallization trials .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Methodological Answer : Perform accelerated stability testing in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. Identify metabolites using high-resolution mass spectrometry (HRMS) and compare with in silico predictions (e.g., Meteor software ). For hydrolytic stability, track cleavage of the methoxy-methyl ether moiety .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ fractional factorial design to systematically vary substituents (e.g., methoxy vs. ethoxy groups) while controlling steric/electronic effects . Use QSAR models (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate predictions via parallel synthesis of analogs (e.g., 5-methoxyisoindoline-1,3-dione derivatives ).

Methodological Considerations from Evidence

  • Synthetic Chemistry : BF₃·Et₂O enhances electrophilic substitution in ether synthesis .
  • Structural Analysis : X-ray crystallography confirms planar isoindoline-1,3-dione core with bond lengths of 1.20–1.40 Å for C=O groups .
  • Pharmacological Screening : Molecular docking against SUR1 (PDB: 6BAA) predicts binding poses for hypoglycemic activity .

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